tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C11H20ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the chloro and methyl substituents on the piperidine ring contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate typically involves the reaction of 3-chloro-3-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or demethylated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include tert-butyl 3-azido-3-methylpiperidine-1-carboxylate or tert-butyl 3-thiocyanato-3-methylpiperidine-1-carboxylate.
Oxidation Reactions: Products include tert-butyl 3-chloro-3-methylpiperidine-1-oxide.
Reduction Reactions: Products include tert-butyl 3-methylpiperidine-1-carboxylate.
Scientific Research Applications
tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chloro and methyl substituents influence its binding affinity and selectivity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context.
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-azido-3-methylpiperidine-1-carboxylate
- tert-Butyl 3-methoxypyrrolidine-1-carboxylate
Comparison: tert-Butyl 3-chloro-3-methylpiperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
tert-butyl 3-chloro-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20ClNO2/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13/h5-8H2,1-4H3 |
InChI Key |
CPCIPRVESPYVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.